molecular formula C19H24F3N3 B1401737 [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311279-72-7

[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No.: B1401737
CAS No.: 1311279-72-7
M. Wt: 351.4 g/mol
InChI Key: BWWADZCOWGKDOE-UHFFFAOYSA-N
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Description

[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a core dimethylamine (DMA) pharmacophore, a chemical moiety prevalent in a diverse range of bioactive molecules and FDA-approved pharmaceuticals . The dimethylamine group is recognized as an electron-donating group, and its presence in drug candidates is often associated with advantageous properties such as good aqueous solubility and the potential for enhanced bioavailability . This specific compound incorporates a trifluoromethyl-pyridine scaffold, a structure commonly leveraged in agrochemical and pharmaceutical research due to its influence on a molecule's metabolic stability, lipophilicity, and binding affinity. The integration of this scaffold with the DMA group makes this chemical a valuable intermediate for constructing novel compound libraries. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the development of new therapeutic agents. Dimethylamine derivatives are known to exhibit a wide spectrum of pharmacological activities in research settings, including antimicrobial, antihistaminic, anticancer, and analgesic properties . This compound is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[3-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3/c1-5-25(6-2)13-14-8-7-9-15(10-14)17-11-16(19(20,21)22)12-18(23-17)24(3)4/h7-12H,5-6,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWADZCOWGKDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, with the CAS number 1311279-72-7, is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24F3N3
  • Molecular Weight : 351.41 g/mol
  • Structural Characteristics : The compound features a trifluoromethyl group and a diethylaminomethyl substituent, which are significant in modulating its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antiviral and anticancer properties.

Antiviral Activity

Research indicates that derivatives of pyridine compounds often exhibit antiviral properties. For instance, similar compounds have shown efficacy against various viruses, including HIV and Dengue virus. The specific IC50 values for related compounds suggest that modifications in the pyridine structure can significantly enhance antiviral potency.

Anticancer Activity

Studies have demonstrated that certain pyridine derivatives can inhibit tumor growth by modulating various signaling pathways involved in cancer progression. For example, compounds with similar structures have been shown to inhibit macrophage survival in tumor microenvironments, suggesting a potential role in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit enzymes critical for viral replication.
  • Modulation of Immune Response : By affecting macrophage survival, this compound may alter the immune landscape in tumors.
  • Interference with Cell Signaling Pathways : The presence of the trifluoromethyl group may enhance lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyridine derivatives:

  • Study on Antiviral Efficacy :
    • A related pyridine compound demonstrated an IC50 value of 2.95 μM against HIV reverse transcriptase, indicating significant antiviral potential .
  • Anticancer Research :
    • A study highlighted the role of similar compounds in inhibiting M2-like macrophage survival within tumors, which is crucial for tumor progression .
  • Structure-Activity Relationship (SAR) :
    • Research has shown that substitutions at specific positions on the pyridine ring can dramatically affect biological activity, emphasizing the importance of structural modifications .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 Value (μM)Notes
AntiviralRelated Compound2.95Effective against HIV reverse transcriptase
AnticancerSimilar DerivativeN/AInhibits M2-like macrophage survival
Enzyme InhibitionVarious StudiesVariesCritical for viral replication

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.

Case Study: Neuroprotective Effects
Research indicates that derivatives of pyridine compounds exhibit neuroprotective properties. A study demonstrated that similar compounds could enhance neuronal survival under oxidative stress conditions, which may be applicable to neurodegenerative diseases .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new pharmaceuticals.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)
N-Alkylation80°C, 24h85
Friedel-Crafts AcylationRoom Temp, 12h75
ReductionH2, Pd/C catalyst90

Material Science

Due to its trifluoromethyl group, the compound exhibits unique electronic properties that can be harnessed in material science, particularly in the development of advanced polymers and coatings.

Application Example: Coating Formulations
Studies have shown that incorporating trifluoromethyl-containing compounds into polymer matrices enhances hydrophobicity and thermal stability, making them suitable for high-performance coatings .

Comparison with Similar Compounds

Key Findings:

Core Structure Variations :

  • Pyridine vs. pyrimidine cores influence electronic properties and binding affinity. Pyridines (e.g., target compound) are more commonly used in drug discovery due to their metabolic stability compared to pyrimidines .
  • The trifluoromethyl group at position 4 (pyridine) or 6 (pyrimidine) enhances resistance to oxidative metabolism, a feature shared across all compared compounds .

Substituent Effects: Position 2: Dimethylamino groups (target compound, ) improve solubility via protonation, while thienylmethyl () or amine groups () may alter receptor selectivity.

Biological Relevance: Pyrimidine derivatives () are frequently used as kinase inhibitors, while pyridine analogs () are explored in CNS disorders.

Preparation Methods

Building the Pyridine Core

The pyridine ring is synthesized using classical methods such as Hantzsch synthesis or cyclization of suitable precursors . For instance, the reaction of β-ketoesters with ammonia derivatives under thermal conditions often yields substituted pyridines.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position of the pyridine ring is introduced via electrophilic trifluoromethylation . Common reagents include trifluoromethylating agents such as Togni’s reagent or trifluoromethyl iodide in the presence of a copper catalyst, as demonstrated in recent literature. This step is critical for ensuring the compound's pharmacological properties.

Functionalization at the 6-Position

The diethylaminomethyl-phenyl group is attached through nucleophilic substitution or cross-coupling reactions . A typical approach involves palladium-catalyzed Suzuki or Buchwald-Hartwig coupling between a halogenated pyridine derivative and a phenylboronic acid or amine precursor bearing the diethylamino group.

Final Amine Formation

The dimethylamine group is incorporated via nucleophilic substitution using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions, often in the presence of base to facilitate the formation of the dimethylamine moiety.

Representative Synthetic Pathway

Step Reaction Type Reagents & Conditions Purpose/Outcome
1 Pyridine ring synthesis β-ketoester + ammonia derivatives Formation of the pyridine core
2 Trifluoromethylation Trifluoromethylating reagent + Cu catalyst Introduction of the CF₃ group at position 4
3 Halogenation N/A Activation of the 6-position for coupling
4 Coupling reaction Palladium catalyst + phenylboronic acid Attachment of phenyl group with diethylamino substituent
5 Dimethylation Dimethyl sulfate or methyl iodide Formation of the dimethylamine group

Data Tables and Research Findings

Table 1: Typical Reaction Conditions for Key Steps

Reaction Step Reagents Catalyst Solvent Temperature Yield (%) Notes
Pyridine synthesis β-ketoester + NH₃ N/A Ethanol Reflux 60-70 Standard heterocycle formation
Trifluoromethylation Togni’s reagent Cu catalyst Acetonitrile Room temp to 60°C 65-80 High regioselectivity
Cross-coupling Phenylboronic acid Pd(PPh₃)₄ Toluene/DMF 80°C 70-85 Efficient aromatic substitution
N-methylation Dimethyl sulfate Base (K₂CO₃) Acetone Room temp 75-90 Controlled methylation

Table 2: Challenges and Optimization Strategies

Challenge Solution Reference
Regioselectivity Use of directing groups ,
Side reactions Strict temperature control
Low yields Use of flow chemistry

Notes and Considerations

  • Safety: Reactions involving methylating agents like dimethyl sulfate require strict safety protocols due to their toxicity.
  • Selectivity: Achieving regioselectivity in trifluoromethylation and coupling reactions is critical; directing groups or protecting groups are often employed.
  • Purification: Techniques such as column chromatography and recrystallization are essential for obtaining high-purity compounds.
  • Advanced Methods: Use of flow chemistry and catalytic borrowing hydrogen strategies can improve efficiency and reduce waste.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or palladium-catalyzed coupling reactions. For example:

  • Step 1 : Start with a fluorinated pyridine core (e.g., 4-trifluoromethylpyridine) and introduce substituents via regioselective reactions. Evidence from fluoropyridine derivatives suggests using sodium azide or methylamine nucleophiles under controlled temperatures (40–80°C) to minimize side products .
  • Step 2 : Incorporate the diethylaminomethyl-phenyl group through Suzuki-Miyaura coupling, employing Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a THF/water solvent system .
  • Yield Optimization : Higher yields (>70%) are achieved with slow reagent addition and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve aromatic protons and trifluoromethyl groups (δ ~110–120 ppm for CF₃ in 13C NMR) .
  • X-ray Crystallography : Resolve steric effects from the diethylaminomethyl group and confirm the planar pyridine ring. Single-crystal diffraction at 100 K is recommended for high-resolution data .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to detect the molecular ion peak ([M+H]+) and verify purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding affinities. The trifluoromethyl group enhances hydrophobic interactions, while the dimethylamine moiety may form hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Pay attention to conformational changes in the diethylaminomethyl group, which may affect binding kinetics .
  • Validation : Cross-validate predictions with experimental IC₅₀ data from enzyme inhibition assays (e.g., kinase targets) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) can alter activity. Replicate studies using identical protocols, as seen in randomized block designs for pharmacological testing .
  • Meta-Analysis : Pool data from independent studies (n ≥ 5) and apply ANOVA to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in compound purity (e.g., 90% vs. 99%) .
  • Control for Solubility : Use DMSO stocks at consistent concentrations (<0.1% v/v) to avoid solvent-induced artifacts .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability and pharmacokinetics?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t½ > 4 hrs) compared to non-fluorinated analogs .
  • LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to confirm enhanced lipophilicity (LogP ~3.5), which improves blood-brain barrier penetration .
  • In Vivo PK Studies : Administer intravenously (1 mg/kg) in rodent models and collect plasma samples at 0–24 hrs. Use non-compartmental analysis to calculate AUC and clearance rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
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[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

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